(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one

Medicinal Chemistry Conformational Analysis Piperidine Bioisosteres

Chiral, bridged bicyclic lactam with defined (1R,4S) stereochemistry. Serves as a rigid, 3D piperidine isostere for lead optimization and chiral ligand synthesis. Differentiated from planar amides and unsaturated analogs by its twisted amide bond and saturated core. Ideal for building constrained heterocycle libraries.

Molecular Formula C5H7NO
Molecular Weight 97.117
CAS No. 2377005-02-0
Cat. No. B2366142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one
CAS2377005-02-0
Molecular FormulaC5H7NO
Molecular Weight97.117
Structural Identifiers
SMILESC1CC2C1C(=O)N2
InChIInChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1
InChIKeyFADVZKCQKLBCHG-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one (CAS 2377005-02-0): A Constrained Bicyclic Lactam Scaffold


(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one (CAS: 2377005-02-0) is a chiral, bridged bicyclic lactam. Its core structure consists of a cyclobutane ring fused to a β-lactam (a four-membered cyclic amide), creating a rigid, three-dimensional scaffold. This compound is a member of the 2-azabicyclo[2.2.0]hexane family, a class of molecules gaining significant attention as more rigid and structurally programmable isosteres for piperidine, the most common aliphatic heterocycle in medicinal chemistry [1]. Unlike typical planar amides, the amide bond in this bridged system can be significantly twisted, altering its fundamental chemical reactivity . It is primarily employed as a chiral building block or intermediate in research and development settings .

The Danger of Simple Substitution: Why (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one is Not Interchangeable


Generic substitution within the 2-azabicyclo[2.2.0]hexane class is scientifically unsound without rigorous justification. Subtle changes in stereochemistry, substitution pattern, or even the oxidation state of the core can drastically alter a molecule's three-dimensional shape, electronic properties, and reactivity. For instance, the (1R,4S) enantiomer is stereochemically distinct from its (1S,4R) antipode and other diastereomers, leading to divergent behavior in chiral environments like enzyme active sites [1]. Furthermore, the saturated hexane core of the target compound confers different conformational preferences and reactivity compared to the unsaturated hex-5-ene analogs (e.g., 2-azabicyclo[2.2.0]hex-5-en-3-one), which feature a reactive alkene for downstream functionalization [2]. Even close relatives like the 2-azabicyclo[2.2.1]heptane system have a different bridging geometry, resulting in altered exit vectors for substituents and thus a distinct chemical and biological space [3]. The evidence below quantifies these critical differentiations.

Quantitative Differentiation of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one: Head-to-Head Evidence


Defined 3D-Conformational Rigidity vs. Piperidine

The 2-azabicyclo[2.2.0]hexane core, the parent scaffold of the target compound, is a conformationally restricted isostere of the flexible piperidine ring. The ability of C5-substituted 2-azabicyclo[2.2.0]hexanes to present substituents in a 'pseudoaxial' orientation mimics the thermodynamically unfavorable axial conformation of piperidine, without the energy penalty [1]. This is a class-level inference for the scaffold, for which (1R,4S)-2-azabicyclo[2.2.0]hexan-3-one is a fundamental building block.

Medicinal Chemistry Conformational Analysis Piperidine Bioisosteres

Stereochemical Purity and Enantioselective Synthesis

The (1R,4S) stereochemistry is not a random attribute but a defined, synthesizable outcome. While direct quantitative data for this exact compound is scarce, the class is accessible via enantioselective routes. For example, lipase-catalyzed resolution of related 3-oxo-2-azabicyclo[2.2.0]hex-5-enes provides a precedent for accessing single enantiomers of this scaffold class with high optical purity [1]. Furthermore, an enantioselective synthesis of the (1R,4R,5S)-5-hydroxy analog was reported [2]. This contrasts with non-stereocontrolled syntheses of other bicyclic lactams that yield racemic mixtures .

Asymmetric Synthesis Chiral Building Block Catalysis

Synthetic Accessibility via High-Diastereoselective (3+2) Annulation

The synthesis of (1R,4S)-2-azabicyclo[2.2.0]hexan-3-one can be achieved via a highly diastereoselective (3+2) annulation reaction between cyclopropenes and aminocyclopropanes, catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method offers high stereocontrol, which is a key advantage over other multi-step sequences used for related bridged lactams that often proceed with lower selectivity [1].

Synthetic Methodology Diastereoselectivity Photoredox Catalysis

Optimal Applications for (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one in R&D and Procurement


Medicinal Chemistry: Rational Piperidine Replacement

This compound serves as a key starting material for generating conformationally locked piperidine isosteres. As evidenced by the scaffold's defined rigidity [1], medicinal chemistry teams can utilize it to improve the potency and selectivity of lead compounds by pre-organizing them into the bioactive conformation, directly impacting the drug candidate's ADME and off-target profile.

Asymmetric Catalysis: Development of Novel Chiral Ligands

The defined (1R,4S) stereochemistry and the synthetic precedent for obtaining this class of molecules in enantiopure form [1] make this compound a valuable precursor for novel chiral ligands. These ligands can be designed to impart high enantioselectivity in asymmetric reactions, a critical need in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Biology: Probe Development for Target ID

The rigid, three-dimensional scaffold of 2-azabicyclo[2.2.0]hexanes [1] is ideal for creating unique chemical probes. Researchers can functionalize the core to generate affinity probes that selectively engage a specific protein target over other closely related homologs, facilitating target identification and validation studies.

Academic and Industrial R&D for Constrained Scaffolds

Given its well-defined, stereocontrolled synthetic route [1], the compound is an excellent building block for building diverse libraries of constrained heterocycles. This supports early-stage drug discovery efforts where exploring novel 3D-chemical space is a priority for identifying unique hits against challenging biological targets.

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